molecular formula C16H15ClO4 B12448879 2-Methoxyphenyl (4-chloro-2-methylphenoxy)acetate

2-Methoxyphenyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B12448879
M. Wt: 306.74 g/mol
InChI Key: YORPFHGIAZMAHQ-UHFFFAOYSA-N
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Description

2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C16H15ClO4. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a methoxy group, a chloro-substituted phenyl ring, and an ester linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate typically involves the esterification of 2-methoxyphenol with 2-(4-chloro-2-methylphenoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate
  • 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate
  • Isooctyl (4-chloro-2-methylphenoxy)acetate

Uniqueness

2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C16H15ClO4

Molecular Weight

306.74 g/mol

IUPAC Name

(2-methoxyphenyl) 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C16H15ClO4/c1-11-9-12(17)7-8-13(11)20-10-16(18)21-15-6-4-3-5-14(15)19-2/h3-9H,10H2,1-2H3

InChI Key

YORPFHGIAZMAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=CC=C2OC

Origin of Product

United States

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